

# Application Notes: SPARC (119-122) Mouse In Vitro Angiogenesis Assay

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## Compound of Interest

Compound Name: SPARC (119-122) (mouse)

Cat. No.: B172745

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## Introduction

Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein involved in various biological processes, including tissue remodeling, cell adhesion, proliferation, and angiogenesis.[1][2] The role of full-length SPARC in angiogenesis is complex and context-dependent, exhibiting both pro- and anti-angiogenic properties.[1][2] However, specific peptide fragments derived from SPARC have been shown to possess distinct activities. The mouse SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), is a potent stimulator of angiogenesis.[1] This peptide is derived from a cationic region of the SPARC protein and has been demonstrated to stimulate the formation of endothelial cords in vitro and promote angiogenesis in vivo.[3]

These application notes provide a comprehensive overview and protocol for utilizing the SPARC (119-122) mouse peptide in an in vitro angiogenesis assay, specifically the tube formation assay on a basement membrane matrix. This assay is a valuable tool for researchers studying the mechanisms of angiogenesis and for professionals in drug development screening for pro-angiogenic compounds.

## Principle of the Assay

The in vitro angiogenesis tube formation assay is a rapid and quantitative method to assess the pro- or anti-angiogenic potential of a test compound.[4][5] Endothelial cells, when cultured on a

gel of basement membrane extract (BME), such as Matrigel®, differentiate and form capillary-like structures, a process that mimics the later stages of angiogenesis.[4][5] The SPARC (119-122) peptide is added to the culture medium, and its effect on the formation of these tubular networks is quantified by measuring parameters such as total tube length, number of branch points, and number of loops.[6] An increase in these parameters indicates a pro-angiogenic effect.

## Data Presentation

The following table presents illustrative quantitative data demonstrating the pro-angiogenic effect of the SPARC (119-122) mouse peptide on human umbilical vein endothelial cells (HUVECs) in a tube formation assay. While the stimulatory effect of this peptide is well-documented, specific dose-response data in this format is not readily available in published literature.[1][7] Therefore, this data should be considered representative of expected results.

Table 1: Effect of SPARC (119-122) Peptide on In Vitro Angiogenesis

Treatment Group	Concentration (μM)	Total Tube Length (μm/field)	Number of Branch Points (per field)	Number of Loops (per field)
Negative Control (Vehicle)	0	1500 ± 120	25 ± 5	10 ± 3
SPARC (119-122) Peptide	0.1	2500 ± 200	45 ± 7	20 ± 4
SPARC (119-122) Peptide	1	4500 ± 350	80 ± 10	40 ± 6
SPARC (119-122) Peptide	10	6000 ± 480	110 ± 15	55 ± 8
Positive Control (VEGF)	50 ng/mL	6500 ± 500	120 ± 18	60 ± 9

\*Data are presented as mean ± standard deviation from a representative experiment.

## Experimental Protocols

### Materials and Reagents

- Mouse Endothelial Cells (e.g., 3B-11, SVEC4-10) or Human Endothelial Cells (e.g., HUVEC)
- Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- SPARC (119-122) mouse peptide (KGHK)[8]
- Vascular Endothelial Growth Factor (VEGF) as a positive control
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization)
- Inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)[6]

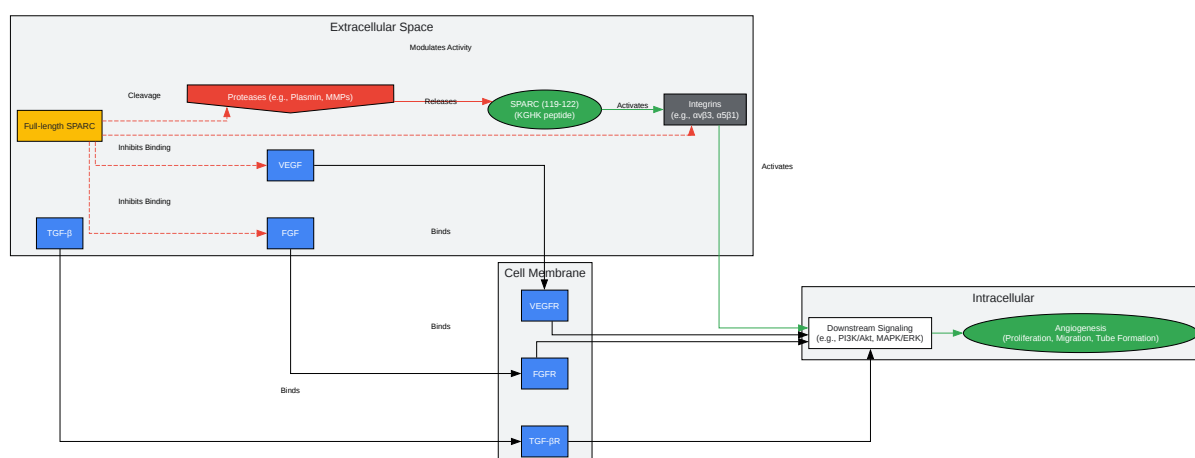
### Protocol: In Vitro Tube Formation Assay

- Preparation of Basement Membrane Matrix Plates:
  - Thaw the BME on ice overnight at 4°C.
  - Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
  - Ensure the BME is spread evenly across the surface of each well.
  - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

- Cell Preparation:
  - Culture endothelial cells in T-75 flasks until they reach 80-90% confluency.
  - Starve the cells in basal medium containing 0.5-1% FBS for 4-6 hours prior to the assay.
  - Wash the cells with PBS and detach them using Trypsin-EDTA.
  - Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
  - Resuspend the cell pellet in basal medium and perform a cell count. Adjust the cell density to  $2 \times 10^5$  cells/mL.
- Treatment Preparation:
  - Prepare stock solutions of the SPARC (119-122) peptide and VEGF in an appropriate solvent (e.g., sterile water or PBS).
  - Prepare serial dilutions of the SPARC (119-122) peptide in basal medium to achieve the final desired concentrations (e.g., 0.1, 1, 10  $\mu$ M).
  - Prepare the positive control (e.g., VEGF at 50 ng/mL) and a vehicle control in basal medium.
- Assay Procedure:
  - Mix the cell suspension ( $2 \times 10^5$  cells/mL) with the different treatment preparations in a 1:1 ratio. This will result in a final cell density of  $1 \times 10^5$  cells/mL (10,000 cells per 100  $\mu$ L).
  - Carefully add 100  $\mu$ L of the cell/treatment suspension to each BME-coated well.
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours. The optimal incubation time should be determined empirically for the specific cell type used.
- Visualization and Imaging:

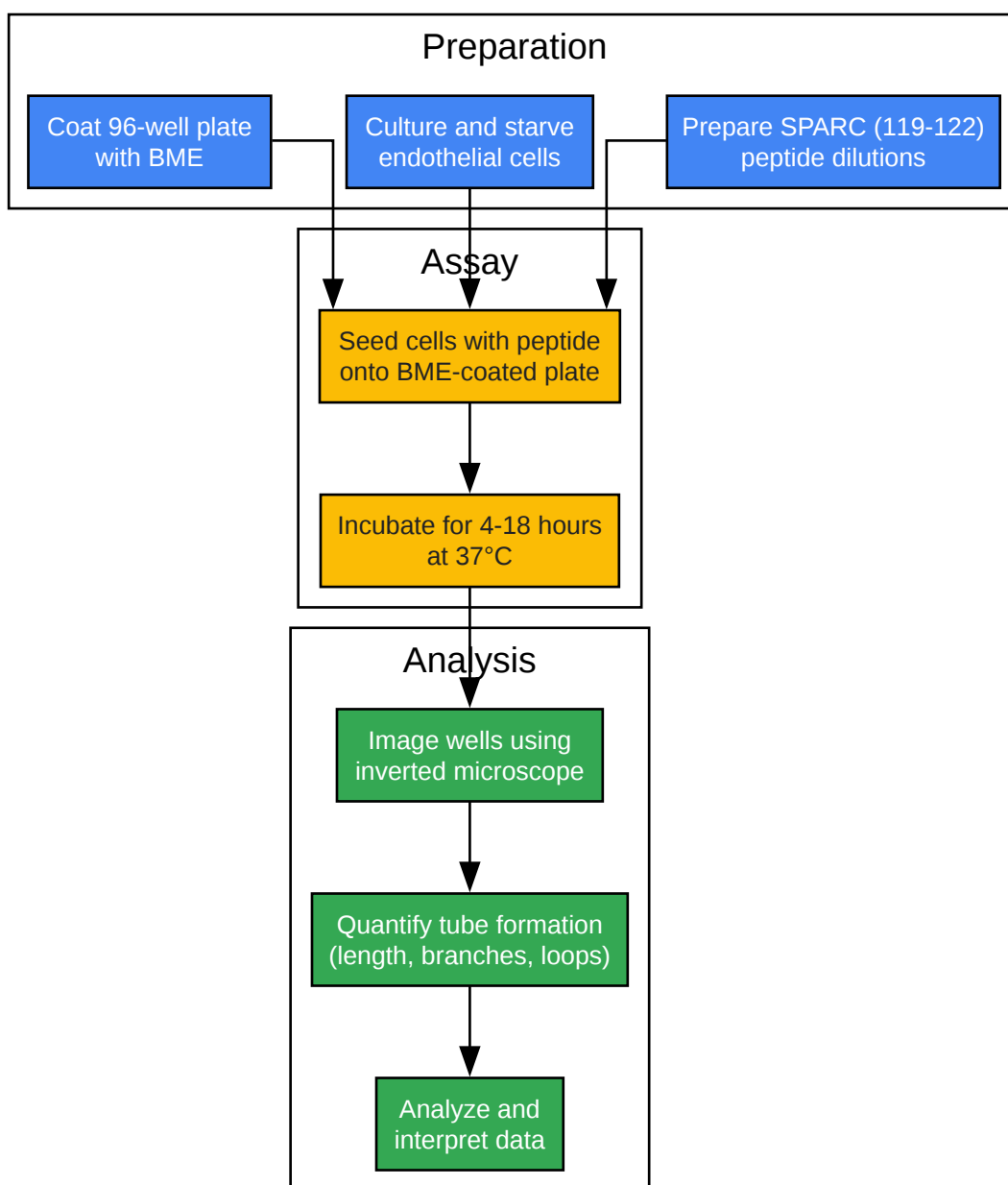
- (Optional) For fluorescent imaging, add Calcein AM to the wells 1 hour before the end of the incubation period to a final concentration of 2  $\mu\text{g/mL}$ .
- Visualize the tube formation using an inverted microscope.
- Capture images from the center of each well at 4x or 10x magnification.
- Data Quantification:
  - Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters from the captured images:
    - Total tube length
    - Number of branch points (nodes)
    - Number of loops (meshes)
  - Perform statistical analysis to compare the treatment groups to the negative control.

## Visualizations



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Caption: SPARC Signaling in Angiogenesis.



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